

Nanangenine B: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nanangenine B	
Cat. No.:	B2499757	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nanangenine B is a drimane sesquiterpenoid natural product isolated from the Australian fungus Aspergillus nanangensis. As a member of the nanangenine family, it exhibits notable biological activity, including cytotoxicity against various cell lines. This technical guide provides a detailed overview of the chemical structure and stereochemistry of **Nanangenine B**, compiling available spectroscopic data, outlining experimental protocols for its isolation and characterization, and discussing its potential mechanism of action. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

Nanangenine B is structurally characterized as the 6-O-hexanoyl analogue of Nanangenine A. The core of the molecule is a drimane sesquiterpenoid scaffold, which is a bicyclic structure derived from a C15 pentamethyl-trans-decalin skeleton.

The molecular formula of **Nanangenine B** has been determined to be $C_{21}H_{32}O_6$ by High-Resolution Electrospray Ionization Mass Spectrometry (HRESI(+)MS), which revealed an adduct ion [M + Na]⁺ at m/z 403.2096.

Table 1: Chemical and Physical Properties of Nanangenine B

Property	Value	Source
Molecular Formula	C21H32O6	
Formula Weight	380.5 g/mol	[1]
CAS Number	1609469-72-8	[1]
Appearance	Solid	[1]
Origin	Aspergillus nanangensis	[1]
SMILES	CC1(C)CCINVALID-LINK [C@@]2(C)[C@@]1([H]) INVALID-LINKC=C(CO3) [C@]2(O)C3=O	[1]
InChI	InChI=1S/C21H32O6/c1-5-6-7-8-16(23)27-14-11-13-12-26-18(24)21(13,25)20(4)15(22)9-10-19(2,3)17(14)20/h11,14-15,17,22,25H,5-10,12H2,1-4H3/t14-,15-,17+,20+,21+/m1/s1	[1]
InChl Key	AKSMCYXVBDZJRK- QOGIMEQTSA-N	[1]

Stereochemistry

The stereochemistry of **Nanangenine B** has been assigned based on detailed spectroscopic analysis, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), and by biogenetic considerations in comparison to other known drimane sesquiterpenoids. The formal name, which includes the stereochemical descriptors, is hexanoic acid,

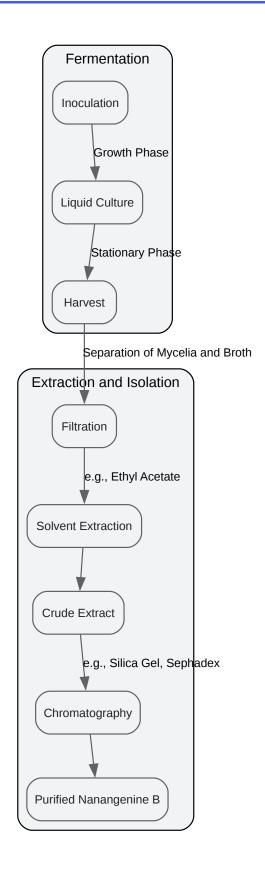
(5R,5aS,9R,9aR,9bR)-1,3,5,5a,6,7,8,9,9a,9b-decahydro-9,9b-dihydroxy-6,6,9a-trimethyl-1-oxonaphtho[1,2-c]furan-5-yl ester[1].

The relative and absolute stereochemistry of the nanangenine family was elucidated through analysis of 2D NMR data, including NOESY experiments, which reveal through-space correlations between protons, providing insights into their spatial proximity. For closely related compounds within the same study, single-crystal X-ray diffraction was used to unambiguously determine the stereochemistry, which was then extended to other members of the family based on spectroscopic and biogenetic relatedness.

Spectroscopic Data

The structural elucidation of **Nanangenine B** was primarily achieved through a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The NMR data for **Nanangenine B** are reported to be very similar to those of Nanangenine A, with the key differences being the absence of the 6-OH proton signal and the presence of signals corresponding to a C_6 acyl chain, along with a significant downfield shift of H-6 from δH 4.30 to 5.47 ppm.

Note: The specific ¹H and ¹³C NMR chemical shifts and coupling constants for **Nanangenine B** are contained within the supporting information of the primary publication (Lacey et al., Beilstein J. Org. Chem. 2019, 15, 2631–2643), which was not accessible for this review. Researchers are directed to this supplementary material for the detailed quantitative NMR data.

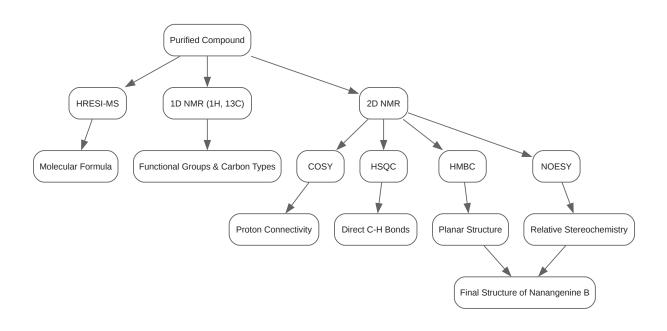

Experimental Protocols

The following is a summary of the experimental methodologies employed for the isolation and structural characterization of **Nanangenine B**, as described in the primary literature.

Fungal Fermentation and Extraction

The producing organism, Aspergillus nanangensis, was cultured in a suitable liquid medium to promote the production of secondary metabolites. A typical fermentation and extraction workflow is outlined below.

Click to download full resolution via product page


Caption: General workflow for the fermentation of Aspergillus nanangensis and the subsequent extraction and isolation of **Nanangenine B**.

Structural Elucidation

The purified **Nanangenine B** was subjected to a suite of analytical techniques to determine its planar structure and stereochemistry.

- Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) was used to determine the accurate mass and molecular formula of the compound.
- NMR Spectroscopy: A comprehensive set of NMR experiments were conducted, typically including:
 - ¹H NMR: To identify proton environments.
 - 13C NMR and DEPT: To determine the number and types of carbon atoms.
 - COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations, which is crucial for assembling the carbon skeleton.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry through the observation of through-space proton-proton interactions.

Click to download full resolution via product page

Caption: Logical workflow for the structural elucidation of **Nanangenine B** using spectroscopic methods.

Biological Activity and Potential Signaling Pathways

Nanangenine B has been reported to exhibit biological activity. It is active against Bacillus subtilis with an IC₅₀ value of 62 μ g/ml and shows cytotoxicity against NS-1 mouse myeloma cells with an IC₅₀ of 38 μ g/ml[1].

While the specific signaling pathway through which **Nanangenine B** exerts its cytotoxic effects has not been elucidated, many drimane sesquiterpenoids are known to induce apoptosis in cancer cells. The proposed mechanism often involves the disruption of mitochondrial function, leading to the release of pro-apoptotic factors and the activation of caspase cascades.

Click to download full resolution via product page

Caption: A putative signaling pathway for the induction of apoptosis by drimane sesquiterpenoids like **Nanangenine B**.

Conclusion

Nanangenine B is a structurally interesting drimane sesquiterpenoid with demonstrated cytotoxic and antibacterial activities. Its complete chemical synthesis and further investigation into its mechanism of action could provide valuable insights for the development of new therapeutic agents. This guide provides a foundational understanding of its chemical nature and stereochemistry, based on the currently available scientific literature. Further research is warranted to fully explore the therapeutic potential of this natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Mechanisms Underlying Cytotoxicity Induced by Engineered Nanomaterials: A Review of In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Nanangenine B: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2499757#chemical-structure-and-stereochemistry-of-nanangenine-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com